molecular formula C25H25N5O3S B2436429 3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(pyridin-3-ylmethyl)propanamide CAS No. 690249-23-1

3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2436429
CAS No.: 690249-23-1
M. Wt: 475.57
InChI Key: WMKOCYXTSJRZFY-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(pyridin-3-ylmethyl)propanamide is a useful research compound. Its molecular formula is C25H25N5O3S and its molecular weight is 475.57. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-methoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3S/c1-32-20-9-5-18(6-10-20)22(14-23(31)27-16-17-4-3-13-26-15-17)34-25-28-24(29-30-25)19-7-11-21(33-2)12-8-19/h3-13,15,22H,14,16H2,1-2H3,(H,27,31)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKOCYXTSJRZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC3=CN=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(pyridin-3-ylmethyl)propanamide is a hybrid molecule that incorporates a 1,2,4-triazole moiety known for its diverse pharmacological activities. This article explores the biological activity of this compound, particularly its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Structure and Properties

The structural formula of the compound can be summarized as follows:

Component Description
Molecular Formula C21_{21}H23_{23}N5_{5}O2_{2}S
Molecular Weight 397.51 g/mol
Chemical Structure Contains a methoxyphenyl group, a triazole ring, a thioether linkage, and a pyridine moiety.

Antimicrobial Activity

The 1,2,4-triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole nucleus exhibit significant activity against various pathogens. For instance:

  • A study demonstrated that triazole-thiosemicarbazide derivatives showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
  • The presence of the thioether group in the compound enhances its interaction with microbial enzymes, potentially increasing its antimicrobial efficacy .

Anticancer Activity

Triazole derivatives have also been recognized for their anticancer properties:

  • A review highlighted that triazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis .
  • Specific studies on related compounds have shown promising results against breast cancer cell lines, with IC50 values indicating effective cytotoxicity .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives is notable:

  • Compounds with the triazole structure have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .
  • The incorporation of the pyridine moiety may enhance this effect by modulating immune responses through interaction with specific receptors involved in inflammation .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several triazole derivatives were synthesized and tested against resistant strains of bacteria. The compound demonstrated superior efficacy compared to traditional antibiotics like vancomycin and ciprofloxacin, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Properties

A derivative similar to the compound was evaluated in vitro for its effect on human cancer cell lines. Results indicated that it significantly inhibited cell growth and induced apoptosis at concentrations lower than those required for conventional chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • The presence of electron-donating groups (e.g., methoxy groups) on the phenyl rings has been correlated with enhanced biological activity due to increased electron density facilitating interactions with biological targets .
  • Modifications to the alkyl chains attached to the triazole ring can influence both potency and selectivity against specific pathogens or cancer cells .

Scientific Research Applications

Pharmacological Profile

The presence of the 1,2,4-triazole moiety in this compound is particularly noteworthy due to its established bioactivity. Triazoles have been reported to exhibit a wide range of pharmacological effects including:

  • Antifungal Activity : Compounds containing triazole rings are commonly used as antifungal agents. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. For instance, derivatives of 1,2,4-triazole have shown effectiveness against various fungal pathogens .
  • Antibacterial Properties : The compound's structure suggests potential antibacterial activity. Research indicates that certain triazole derivatives can outperform traditional antibiotics against resistant strains such as MRSA .
  • Anticancer Effects : Triazole derivatives have been explored for their chemopreventive and chemotherapeutic properties. Some studies suggest that they can induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies

Several studies illustrate the potential applications of this compound:

  • Antimicrobial Activity : A study evaluated a series of 1,2,4-triazole derivatives for their antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. Results demonstrated that specific derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting a promising alternative for treating resistant infections .
  • Cancer Research : Research has shown that triazole-containing compounds can inhibit the proliferation of various cancer cell lines. One study highlighted a derivative with similar structural features that induced apoptosis in breast cancer cells via mitochondrial pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.